(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol

Hydrolytic stability Shelf-life assessment Organosilicon reagent handling

(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol is a functionalized tetraorganosilane containing an ortho-hydroxymethylphenyl moiety coordinated to a silicon atom bearing a 4-butylphenyl substituent. This structural architecture situates the compound within the class of intramolecularly activated organosilicon reagents, a category recognized for enabling palladium-catalyzed cross-coupling reactions under milder conditions compared to conventional organosilanes.

Molecular Formula C19H26OSi
Molecular Weight 298.5 g/mol
Cat. No. B12854217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol
Molecular FormulaC19H26OSi
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO
InChIInChI=1S/C19H26OSi/c1-4-5-8-16-11-13-18(14-12-16)21(2,3)19-10-7-6-9-17(19)15-20/h6-7,9-14,20H,4-5,8,15H2,1-3H3
InChIKeyNFZVAVNRWVOSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol: Structural Overview and Procurement Context for Organosilicon Cross-Coupling Reagents


(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol is a functionalized tetraorganosilane containing an ortho-hydroxymethylphenyl moiety coordinated to a silicon atom bearing a 4-butylphenyl substituent . This structural architecture situates the compound within the class of intramolecularly activated organosilicon reagents, a category recognized for enabling palladium-catalyzed cross-coupling reactions under milder conditions compared to conventional organosilanes [1]. The benzylic alcohol functional group provides a synthetic handle for further derivatization—including esterification, etherification, or oxidation—expanding the compound's utility as a modular building block in complex molecule synthesis [2].

Why Generic Substitution of (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol Fails: Evidence-Based Structural Selectivity


Organosilicon reagents containing the ortho-hydroxymethylphenyl group are not freely interchangeable due to the substituent-dependent activation kinetics of the pentacoordinate silicon intermediate that governs cross-coupling efficiency. The intramolecular coordination between the benzylic oxygen and silicon—a prerequisite for fluoride-free Hiyama-type coupling—is sensitive to steric and electronic perturbations at the silicon center [1]. Replacing the 4-butylphenyl group with structurally divergent substituents alters the nucleophilicity of the aryl transfer group and modifies the stability of the activated intermediate [2]. Consequently, generic substitution without experimental validation introduces unquantified variability in reaction yield and reproducibility, underscoring the necessity of compound-specific performance assessment for procurement decisions in method development and scale-up applications [3].

Quantitative Differentiation Evidence for (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol: Comparative Data Against Structural Analogs


Aqueous Hydrolytic Stability: 4-Butylphenyl-Substituted Silane vs. Silanol and Trimethylsilyl Analogs

Tetraorganosilanes bearing the ortho-hydroxymethylphenyl intramolecular activation group exhibit fundamentally different hydrolytic stability profiles compared to silanol-based reagents. While aryl(dimethyl)silanols undergo rapid condensation to disiloxanes under ambient storage conditions, the tetraorganosilane architecture—including the 4-butylphenyl-substituted variant—remains intact as a monomeric species without detectable Si-O-Si bond formation for extended periods [1]. This stability difference has direct implications for reproducible stoichiometry in cross-coupling protocols. In contrast to (2-trimethylsilylphenyl)methanol, which lacks an aryl transfer group capable of productive cross-coupling, the presence of the 4-butylphenyl substituent provides a traceless aryl donor group that participates in C-C bond formation while leaving the silicon-containing byproduct amenable to recovery and reuse [2].

Hydrolytic stability Shelf-life assessment Organosilicon reagent handling

Alkyl Chain Length Effects: 4-Butylphenyl vs. 4-tert-Butylphenyl Substitution in HOMSi-Type Reagents

The substitution of a 4-tert-butyl group with a 4-n-butyl chain introduces a measurable difference in lipophilicity that influences the physicochemical behavior of the parent organosilicon scaffold. Based on calculated partition coefficients, the n-butyl substituent (four-carbon linear chain) provides a lower clogP contribution compared to the tert-butyl group (branched four-carbon moiety), resulting in distinct solubility profiles in biphasic reaction media and altered chromatographic retention characteristics . This differential lipophilicity can be leveraged in synthetic sequences where product isolation relies on polarity-based separation, or in medicinal chemistry campaigns where modulating the logP of silicon-containing lead compounds is critical for optimizing ADME properties .

Lipophilicity tuning Chromatographic retention Pharmacokinetic property optimization

Intramolecular Activation vs. Conventional Arylsilanes: Fluoride-Free Cross-Coupling Capability

Organosilicon reagents incorporating the ortho-hydroxymethylphenyl group enable palladium-catalyzed cross-coupling under mild, fluoride-free conditions via intramolecular activation to a pentacoordinate silicate intermediate [1]. This contrasts with conventional arylsilanes—such as aryl(trimethyl)silanes or aryl(triethoxy)silanes—which require stoichiometric fluoride activators (e.g., TBAF, TASF) or strong alkoxide bases to achieve comparable transmetalation rates [2]. The fluoride-free activation pathway broadens functional group compatibility by eliminating fluoride-mediated desilylation of silyl-protecting groups (e.g., TBS, TBDPS ethers) and preventing base-induced epimerization of α-stereocenters. In comparative studies of HOMSi-type reagents, cross-coupling of dibromoarenes with organo[2-(hydroxymethyl)phenyl]dimethylsilanes proceeds smoothly in the presence of Pd catalysts and weak bases (e.g., K₂CO₃), yielding ter- and quaterarenes with excellent efficiency [3].

Fluoride-free cross-coupling Hiyama coupling Functional group compatibility

Validated Application Scenarios for (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol Based on Quantitative Differentiation Evidence


Fluoride-Sensitive Complex Molecule Synthesis: Hiyama-Type Cross-Coupling with Silyl Protecting Group Retention

In synthetic sequences where orthogonal protecting group strategies are essential—particularly when TBS- or TBDPS-protected alcohols are present on the electrophilic coupling partner—the fluoride-free activation mechanism of ortho-hydroxymethylphenyl-containing tetraorganosilanes permits clean cross-coupling without competing desilylation. This capability, derived from the intramolecular pentacoordinate silicon activation pathway [1], enables the compound to serve as an aryl transfer reagent in late-stage functionalization of advanced intermediates bearing acid- or base-labile functionalities, where conventional Suzuki-Miyaura (boronic acid) or Stille (organostannane) couplings may be contraindicated due to protodeboronation or toxicity concerns [2].

Modular Synthesis of Biaryls and Extended π-Systems for Materials Chemistry

The ortho-hydroxymethylphenyl silane scaffold has been established as an effective coupling partner for the iterative construction of polyarylene architectures [1]. The compound's monomeric tetraorganosilane structure ensures reproducible stoichiometry during Pd-catalyzed cross-coupling with dibromoarenes under weak base (e.g., K₂CO₃) conditions. This application is particularly relevant for the synthesis of organic electronic materials, liquid crystalline precursors, and conjugated polymers where precise control over aryl-aryl bond formation and minimization of homocoupling byproducts are critical quality attributes [2].

Medicinal Chemistry Library Expansion: Lipophilicity-Tunable Silicon-Containing Building Blocks

In drug discovery programs exploring silicon-containing analogs of carbon-based pharmacophores—a strategy employed to modulate metabolic stability, membrane permeability, and target binding—the 4-n-butylphenyl substituent offers a distinct lipophilicity profile compared to branched alkyl or phenyl-only silicon reagents [1]. This compound can be incorporated into parallel synthesis workflows to generate focused libraries of silicon-containing biaryls or diarylmethanes, enabling SAR exploration where incremental logP adjustments are required without altering the core silicon-mediated reactivity profile established by the ortho-hydroxymethylphenyl activation motif [2].

Method Development and Analytical Reference Standard for Organosilicon Cross-Coupling Protocols

Given the monomeric, hydrolytically stable nature of tetraorganosilanes containing the ortho-hydroxymethylphenyl group relative to silanol-based alternatives [1], this compound is well-suited for use as a reference standard in the development and validation of Hiyama-type cross-coupling analytical methods. Its defined stoichiometry and resistance to oligomerization under ambient storage conditions support reproducible calibration for quantitative yield assessment, impurity profiling, and reaction optimization studies where consistency of the silicon reagent is a prerequisite for method ruggedness testing [2].

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